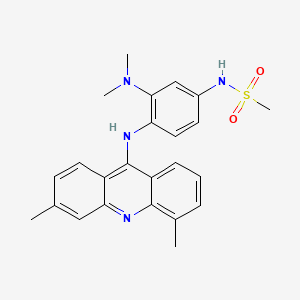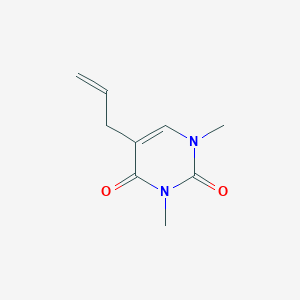
3-Bromo-2-chloro-3-methylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H7BrCl2O. It is a derivative of butanoyl chloride, featuring bromine, chlorine, and methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-3-methylbutanoyl chloride typically involves the halogenation of 3-methylbutanoyl chloride. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-3-methylbutanoyl chloride involves its reactivity with various nucleophiles. The compound’s halogen atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and create new compounds .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloro-2-methylbutane: Similar in structure but lacks the acyl chloride functional group.
2-Chloro-3-methylbutanoyl chloride: Similar but lacks the bromine substituent.
2-Methylbutanoyl chloride: Lacks both bromine and chlorine substituents.
Uniqueness
3-Bromo-2-chloro-3-methylbutanoyl chloride is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the butanoyl chloride backbone. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
106265-05-8 |
|---|---|
Fórmula molecular |
C5H7BrCl2O |
Peso molecular |
233.92 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H7BrCl2O/c1-5(2,6)3(7)4(8)9/h3H,1-2H3 |
Clave InChI |
CQHLLNCSXZOVQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


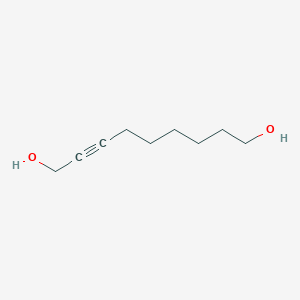
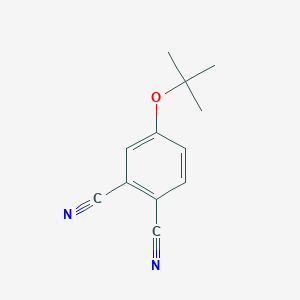
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

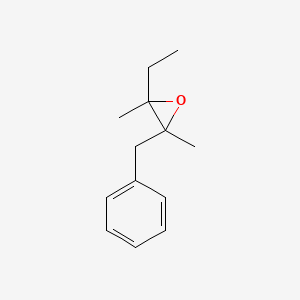

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
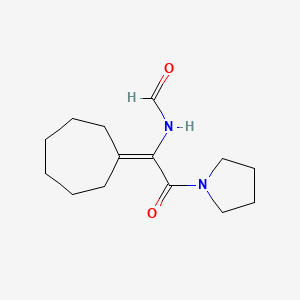
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)

